molecular formula C14H26P4 B14267304 (Benzene-1,2,4,5-tetrayl)tetrakis(dimethylphosphane) CAS No. 138349-36-7

(Benzene-1,2,4,5-tetrayl)tetrakis(dimethylphosphane)

Cat. No.: B14267304
CAS No.: 138349-36-7
M. Wt: 318.25 g/mol
InChI Key: ODODCOCBAVBTQD-UHFFFAOYSA-N
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Description

(Benzene-1,2,4,5-tetrayl)tetrakis(dimethylphosphane) is a tetra-substituted benzene derivative featuring four dimethylphosphane (–P(CH₃)₂) groups symmetrically positioned at the 1,2,4,5-positions of the aromatic ring. Such ligands are pivotal in catalysis, materials science, and coordination chemistry due to their ability to stabilize metal centers and modulate reactivity through steric and electronic effects.

Properties

CAS No.

138349-36-7

Molecular Formula

C14H26P4

Molecular Weight

318.25 g/mol

IUPAC Name

dimethyl-[2,4,5-tris(dimethylphosphanyl)phenyl]phosphane

InChI

InChI=1S/C14H26P4/c1-15(2)11-9-13(17(5)6)14(18(7)8)10-12(11)16(3)4/h9-10H,1-8H3

InChI Key

ODODCOCBAVBTQD-UHFFFAOYSA-N

Canonical SMILES

CP(C)C1=CC(=C(C=C1P(C)C)P(C)C)P(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties Applications
(Benzene-1,2,4,5-tetrayl)tetrakis(dimethylphosphane) C₁₈H₂₈P₄ (inferred) ~320 (estimated) –P(CH₃)₂ Electron-rich, moderate steric bulk Metal coordination, catalysis
Octaethyl [benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) C₂₆H₅₀O₁₂P₄ 678.57 –CH₂–PO(OEt)₂ Electron-withdrawing phosphonate esters Ligands with tunable electronic properties
Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) C₆₈H₉₂O₄P₂ ~1055.4 –P(O–C₆H₃(t-Bu)₂) High steric hindrance, phosphonite groups Stabilizers, niche catalysis
1,2,4,5-Tetrakis(bromomethyl)benzene C₁₀H₁₀Br₄ 449.8 –CH₂Br Electrophilic bromine substituents Organic synthesis precursor
Benzene, 1,2,4,5-tetrakis(1-methylethyl) C₁₈H₃₀ 246.4 –CH(CH₃)₂ Hydrophobic, no phosphorus Solvents, intermediates

Electronic and Steric Effects

  • Electron-Donating Capacity: The dimethylphosphane groups in the target compound are stronger electron donors compared to the phosphonate esters in and phosphonites in . This enhances its ability to stabilize electron-deficient metal centers, making it suitable for catalytic applications requiring electron-rich ligands.
  • Steric Profile : The –P(CH₃)₂ substituents offer moderate steric bulk, contrasting with the extreme hindrance of the tert-butyl groups in and the minimal bulk of bromomethyl groups in . This balance allows for versatile coordination geometries while avoiding excessive steric constraints.

Physical Properties

  • Molecular Weight : The target compound (~320 g/mol) is significantly lighter than the phosphonate (678.57 g/mol) and the biphenyl-phosphonite (~1055.4 g/mol), favoring applications requiring lower molecular weight ligands.
  • Thermal Stability : While the brominated compound melts at 159–161°C, phosphorus-containing ligands like the target compound may exhibit higher thermal stability due to strong P–C and aromatic bonding.

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